molecular formula C12H4Cl6 B1222757 2,3,3',4,4',5-Hexachlorobiphenyl CAS No. 38380-08-4

2,3,3',4,4',5-Hexachlorobiphenyl

Cat. No.: B1222757
CAS No.: 38380-08-4
M. Wt: 360.9 g/mol
InChI Key: LCXMEXLGMKFLQO-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5-Hexachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in many countries in the 1970s due to their persistence in the environment and potential health hazards .

Scientific Research Applications

2,3,3’,4,4’,5-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. It is used as a model compound in research on the environmental persistence and bioaccumulation of polychlorinated biphenyls. In biology and medicine, it is studied for its potential endocrine-disrupting effects and its role in the development of diseases such as cancer and neurodevelopmental disorders .

In industry, polychlorinated biphenyls were historically used in electrical transformers, capacitors, and as plasticizers in paints and sealants. Although their use has been largely discontinued, they are still of interest in environmental science and toxicology .

Mechanism of Action

Target of Action

The primary target of 2,3,3’,4,4’,5-Hexachlorobiphenyl is the circadian clock component PER1 . This component plays a crucial role in maintaining the circadian rhythm, which is the body’s internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours .

Mode of Action

2,3,3’,4,4’,5-Hexachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This inhibition is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Biochemical Pathways

It is known that the compound’s action on the circadian clock component per1 can disrupt the normal functioning of the circadian rhythm .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to bepersistent in the environment and can bioaccumulate in animal tissue . This suggests that the compound may have a long half-life in the body and could potentially lead to long-term exposure effects.

Result of Action

The inhibition of PER1 by 2,3,3’,4,4’,5-Hexachlorobiphenyl can disrupt the normal functioning of the circadian rhythm

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can remain in the environment for a long time . This persistence, combined with its ability to bioaccumulate, means that the compound’s effects can be influenced by factors such as the duration of exposure and the concentration of the compound in the environment .

Biochemical Analysis

Biochemical Properties

2,3,3’,4,4’,5-Hexachlorobiphenyl plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics . This interaction can lead to the activation or inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, 2,3,3’,4,4’,5-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression .

Cellular Effects

2,3,3’,4,4’,5-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, exposure to 2,3,3’,4,4’,5-Hexachlorobiphenyl has been linked to the development of nonalcoholic fatty liver disease (NAFLD) in liver cells . It can also induce oxidative stress, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, 2,3,3’,4,4’,5-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of various genes involved in xenobiotic metabolism . This binding can result in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage . Additionally, 2,3,3’,4,4’,5-Hexachlorobiphenyl can inhibit or activate enzymes such as cytochrome P450, affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’,5-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term exposure to 2,3,3’,4,4’,5-Hexachlorobiphenyl has been associated with chronic health effects, including liver damage and endocrine disruption .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’,5-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it can cause subtle changes in gene expression and cellular metabolism . At high doses, it can lead to significant toxic effects, including liver damage, endocrine disruption, and increased risk of cancer . Threshold effects have been observed, indicating that even low levels of exposure can have adverse health effects .

Metabolic Pathways

2,3,3’,4,4’,5-Hexachlorobiphenyl is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound can also induce the expression of genes involved in lipid metabolism, contributing to the development of NAFLD .

Transport and Distribution

Within cells and tissues, 2,3,3’,4,4’,5-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues . This accumulation can lead to prolonged exposure and increased risk of adverse health effects . The compound can also cross cellular membranes, affecting its localization and activity within cells .

Subcellular Localization

2,3,3’,4,4’,5-Hexachlorobiphenyl is primarily localized in the cell membrane and lipid-rich compartments . This localization can affect its activity and function, as it can interact with membrane-bound receptors and enzymes . Additionally, the compound can undergo post-translational modifications, directing it to specific cellular compartments and influencing its biological effects .

Preparation Methods

The synthesis of 2,3,3’,4,4’,5-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride, and at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial production methods for polychlorinated biphenyls generally involve the direct chlorination of biphenyl in a solvent such as chlorobenzene. The reaction is exothermic and requires careful control to prevent over-chlorination and the formation of unwanted by-products .

Chemical Reactions Analysis

2,3,3’,4,4’,5-Hexachlorobiphenyl can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2,3,3’,4,4’,5-Hexachlorobiphenyl is one of many polychlorinated biphenyls, each with different numbers and positions of chlorine atoms. Similar compounds include:

The uniqueness of 2,3,3’,4,4’,5-Hexachlorobiphenyl lies in its specific pattern of chlorination, which influences its chemical properties and biological effects.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMEXLGMKFLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052706
Record name 2,3,3',4,4',5-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-08-4
Record name PCB 156
Source CAS Common Chemistry
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Record name 2,3,3',4,4',5-Hexachlorobiphenyl
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Record name 2,3,3',4,4',5-Hexachlorobiphenyl
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Record name 2,3,3',4,4',5-Hexachlorobiphenyl
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Record name 2,3,3',4,4',5-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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